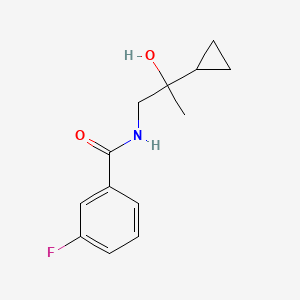

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

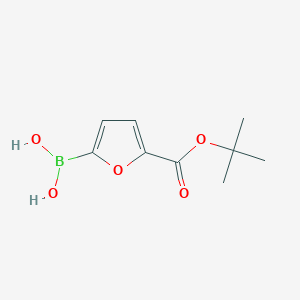

Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in determining its properties and reactivity . Unfortunately, the specific molecular structure of “N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide” is not available in the current resources.Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources . The reactivity of a compound is determined by its molecular structure and the presence of reactive functional groups.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. These properties can include factors like molecular weight, solubility, melting point, boiling point, and reactivity.Scientific Research Applications

Asymmetric Synthesis of Fluorinated Cyclopropanes

The synthesis and application of fluorine-containing cyclopropanes, including derivatives similar to N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide, have been a significant focus due to their biological activity and potential in medicinal chemistry. Fluorinated cyclopropanes are synthesized through various methods, including Michael-initiated ring closure and chiral dioxaborolane mediated zinc carbenoid approaches, demonstrating the versatility and importance of these compounds in developing new pharmaceuticals and bioactive molecules (Pons et al., 2021).

Radiofluorination for Cerebral Imaging

The synthesis and radiofluorination of a putative AMPA receptor ligand, highlighting the use of fluorine-18 labeling techniques for developing potential radiotracers for cerebral imaging with positron emission tomography (PET). This research underscores the application of fluorinated compounds in improving diagnostic methods for neurological conditions (Kronenberg et al., 2007).

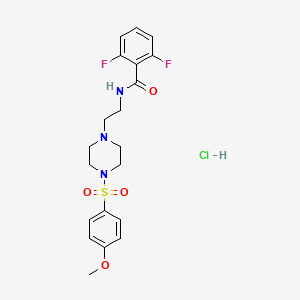

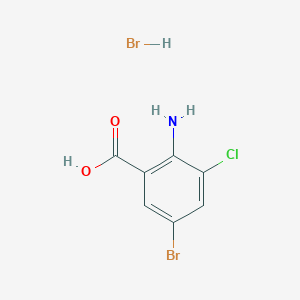

Development of Oxaborole Carboxamides for Trypanosomiasis

Novel boron-containing molecules, including oxaborole carboxamides, have been developed as potent compounds against Trypanosoma brucei, showing promise for treating human African trypanosomiasis. This research demonstrates the potential of incorporating fluorine and related functional groups into therapeutic agents for neglected tropical diseases (Nare et al., 2010).

Biosensor Development for Analyte Determination

A study on the development of a high-sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for the simultaneous determination of glutathione and piroxicam. This application highlights the use of fluorinated compounds in enhancing the performance of biosensors for medical and environmental monitoring (Karimi-Maleh et al., 2014).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Research on iron-catalyzed, amide-directed fluorination of C-H bonds demonstrates the utility of fluorine in synthetic chemistry, particularly in modifying compounds to enhance their properties or introduce new functionalities for various applications, including pharmaceuticals and materials science (Groendyke et al., 2016).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(17,10-5-6-10)8-15-12(16)9-3-2-4-11(14)7-9/h2-4,7,10,17H,5-6,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZHMDIBFMJISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)F)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)

![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)

![N-(4-fluorobenzyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2674874.png)

![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B2674881.png)

![1-[2-Hydroxybutyl(methyl)amino]butan-2-ol](/img/structure/B2674884.png)

![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)

![4-Methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2674889.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2674893.png)